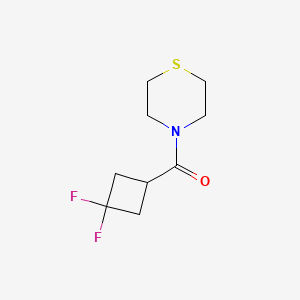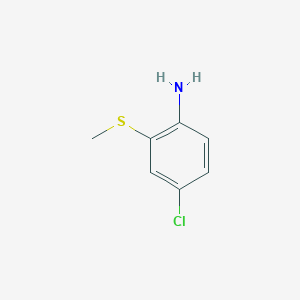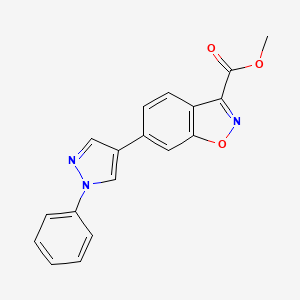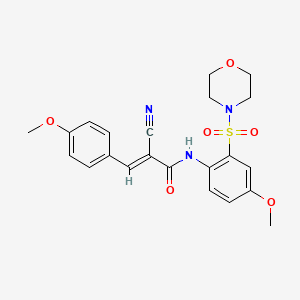![molecular formula C13H22N2O2 B2775402 {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine CAS No. 938138-39-7](/img/structure/B2775402.png)
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of fatty acid amidopropyl dimethylamine . These chemicals are sometimes referred to as “amidoamines” and function primarily as antistatic agents in cosmetic products . They are manufactured by the amidation (i.e., amide-forming condensation) of fatty acids with 3,3-dimethylaminopropylamine (DMAPA) .
Aplicaciones Científicas De Investigación
Copolymerization in Polymer Chemistry
This compound is used in the copolymerization process with other monomers such as dodecyl (meth)acrylate to create copolymers with controlled compositional heterogeneity . These copolymers are significant in polymer research for their unique properties, such as varying solubility and mechanical strength, which can be tailored for specific applications.
Dispersant Viscosity Modifiers
In the field of lubricating oils, amine-containing organo-soluble (meth)acrylic copolymers, which include this compound, serve as effective dispersant viscosity modifiers . They help in maintaining the viscosity of lubricating oils, ensuring efficient engine performance and longevity.
Homogeneous Radical Polymerization
The compound is involved in homogeneous radical polymerization in hydrocarbon solvents. This process is crucial for producing polymers with consistent properties and is widely used in the manufacturing of plastics and synthetic fibers .
Electrochemical Sensors
In electrochemical sensor technology, this compound is synthesized into silsesquioxane hybrids that enhance the electrocatalytic activity of films used in sensors . These sensors can detect various substances with high sensitivity and are essential in environmental monitoring and medical diagnostics.
Sol-Gel Synthesis
The sol-gel process utilizes this compound to synthesize silsesquioxane based on a silica matrix with aminomethylpyridine groups . This synthesis is pivotal in creating materials with improved adsorption properties for electroactive species on electrode surfaces.
Safety Assessment in Toxicology
In toxicology, the safety assessment of compounds related to “{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine” is critical. Impurities such as DMAPA (dimethylaminopropylamine) are evaluated for their sensitizing potential, which is vital for ensuring the safe use of these compounds in various applications .
Safety and Hazards
Fatty acid amidopropyl dimethylamines, which include this compound, are potential dermal sensitizers. This may be due in part to the sensitizing impurity, 3,3-dimethylaminopropylamine . The Cosmetic Ingredient Review Expert Panel concluded that these ingredients were safe as cosmetic ingredients when they are formulated to be non-sensitizing, which may be based on a quantitative risk assessment .
Propiedades
IUPAC Name |
3-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-12-6-5-11(10-14)9-13(12)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPNYPFUQBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)



![6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775329.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)
![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)
![Ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B2775341.png)
